molecular formula C9H6ClF3O2 B1586206 4-Methoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 98187-18-9

4-Methoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1586206
CAS RN: 98187-18-9
M. Wt: 238.59 g/mol
InChI Key: PBKYPTQBAQQVPT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the empirical formula C9H6ClF3O2 and a molecular weight of 238.59 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a benzoyl chloride group (C(Cl)=O) .


Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethyl)benzoyl chloride is a solid substance . Its molecular weight is 238.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Green Chemistry Approaches

A study highlighted the efficiency of using metal triflates in ionic liquids for the Friedel–Crafts acylation reactions, demonstrating an environmentally friendlier alternative to traditional solvents. This method showcases the application of benzoyl chloride derivatives in green chemistry, yielding high regioselectivity and conversion rates under mild conditions (Ross & Xiao, 2002).

Polymer Synthesis and Modification

In the realm of polymer chemistry, 4-Methoxy-3-(trifluoromethyl)benzoyl chloride is used for in situ end group modification of hyperbranched polyesters. This process enables the synthesis of polymers with varied solubilities and thermal properties, significantly impacting material science and engineering (Kricheldorf, Bolender, & Wollheim, 1999).

Analytical Chemistry Applications

A research explored the use of fluorescent derivatization reagents for hydroxyl and amino compounds, proposing 4-Methoxy-3-(trifluoromethyl)benzoyl chloride as a potential candidate for enhancing fluorescence detection in chromatography. This application is crucial for sensitive and selective analysis in biochemistry and pharmaceuticals (Tsuruta & Kohashi, 1987).

Medicinal Chemistry and Drug Development

Another study focused on the synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, rigid analogues of tyramine and dopamine. 4-Methoxy-3-(trifluoromethyl)benzoyl chloride served as a precursor in the synthesis of these compounds, indicating its role in developing potential therapeutic agents (Crooks & Rosenberg, 1979).

properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(8(10)14)4-6(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKYPTQBAQQVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379507
Record name 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethyl)benzoyl chloride

CAS RN

98187-18-9
Record name 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-methoxy-3-trifluoromethylbenzoic acid with oxalkyl chloride and DMF in chloroform at room temperature followed by evaporation in vacua.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-methoxy-3-trifluoromethylbenzoic acid with oxalyl chloride and DMF in chloroform at room temperature [D. Levin, Chem. Br., 1977, 20] followed by evaporation in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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